molecular formula C11H12FN3 B2368732 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline CAS No. 1006468-57-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

Cat. No. B2368732
M. Wt: 205.236
InChI Key: SOMUJVAHUCSAPU-UHFFFAOYSA-N
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Description

“4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” is a chemical compound with the molecular formula C11H13N3. It has a molecular weight of 187.24 .


Molecular Structure Analysis

The molecular structure of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” can be analyzed using various spectroscopic techniques. For instance, UV spectroscopic studies along with HOMO, LUMO analysis have been used to elucidate information regarding charge transfer within the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” are not available, related compounds have been involved in various reactions. For example, solvothermal reactions of a similar compound with late transition metal ions resulted in the isolation of coordination compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” include a density of 1.1±0.1 g/cm3, a boiling point of 338.2±30.0 °C at 760 mmHg, and a flash point of 158.3±24.6 °C .

Scientific Research Applications

Polymerization Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline and its derivatives have been utilized in polymerization processes. Specifically, complexes containing N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylaniline derivatives were used for the polymerization of methyl methacrylate (MMA) and rac-lactide (rac-LA). These compounds were found to be effective in yielding polymers like poly(methylmethacrylate) (PMMA) and polylactide (PLA) with high molecular weights and good number-average molecular weights, respectively. The study suggests that the presence of a methyl group in the pyrazole ring moiety significantly influences the activity of Co(II) complexes in MMA polymerization and the stereoselectivity of the Co(II) initiators in the ROP of rac-LA (Shin, Nayab, & Lee, 2018).

Crystallography and Structural Analysis

The structural characteristics of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline derivatives have been extensively studied. For instance, isostructural thiazoles containing this compound were synthesized and characterized through single-crystal diffraction. These compounds exhibit a planar molecular structure with specific orientation of fluorophenyl groups. This structural information is crucial for understanding the molecular interactions and properties of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Corrosion Inhibition Analysis

Density Functional Theory (DFT) studies have been conducted on bipyrazole derivatives, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, to analyze their potential as corrosion inhibitors. These studies relate the efficiencies of these inhibitors and their global chemical reactivity to parameters like EHOMO, ELUMO, gap energy, and other parameters. This analysis helps in understanding the protective capabilities of these compounds against corrosion, making them potentially useful in various industrial applications (Wang et al., 2006).

Medicinal Chemistry and Pharmacological Studies

Although the request was to exclude drug use and dosage, it is worth noting that this compound and its derivatives have been explored in medicinal chemistry for their pharmacological properties. For instance, some derivatives demonstrated notable antibacterial and DNA photocleavage activity, highlighting their potential in medicinal and biochemical research (Sharma et al., 2020).

Material Science and Ligand Design

In material science, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline derivatives have been used to design ligands for metallomacrocyclic complexes, such as palladium(II) complexes. These complexes have been characterized, and their formation and stability in different solvents have been studied, providing valuable insights into the design of novel materials with specific properties (Guerrero et al., 2008).

Future Directions

The future directions for “4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline” could involve further exploration of its synthesis, chemical reactions, and potential applications. This could include investigating its biological activities and potential use in various fields .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMUJVAHUCSAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline

CAS RN

1006468-57-0
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline
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